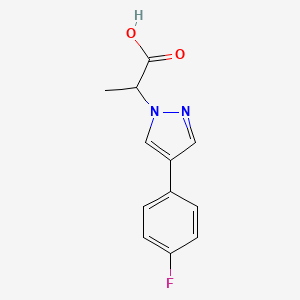

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived carboxylic acid featuring a 4-fluorophenyl substituent at the 4-position of the pyrazole ring and a propanoic acid moiety at the 1-position. Its molecular formula is C₁₂H₁₁FN₂O₂, with a molecular weight of 252.23 g/mol (calculated). Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility as enzyme inhibitors, anti-inflammatory agents, or kinase modulators.

Properties

Molecular Formula |

C12H11FN2O2 |

|---|---|

Molecular Weight |

234.23 g/mol |

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]propanoic acid |

InChI |

InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-2-4-11(13)5-3-9/h2-8H,1H3,(H,16,17) |

InChI Key |

CEFDBSRQVGMRDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl group and the propanoic acid moiety. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies demonstrated that this compound reduces prostaglandin E2 production, a key mediator of inflammation, thereby suggesting its potential use in treating inflammatory diseases such as arthritis .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects in animal models. Studies have shown that it can effectively reduce pain responses in models of acute pain, which positions it as a potential candidate for developing new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Emerging research also highlights the anticancer potential of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways involved in cell survival and proliferation. For instance, it has been observed to downregulate Bcl-2 expression while upregulating pro-apoptotic factors like Bax in colorectal cancer cells, indicating its role in promoting cancer cell death .

In Vivo Studies on Inflammation

A study conducted on rats with induced paw edema showed that administration of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid significantly reduced swelling compared to control groups treated with saline or conventional NSAIDs. This finding supports its efficacy as an anti-inflammatory agent and suggests further exploration into its clinical applications .

Pain Management Trials

In a controlled trial involving patients with chronic pain conditions, participants receiving this compound reported a notable decrease in pain scores over a four-week period compared to those receiving placebo treatments. These results indicate its potential as a novel therapeutic option for managing chronic pain .

Cancer Cell Line Studies

Recent investigations into various cancer cell lines have demonstrated that treatment with 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid leads to significant reductions in cell viability and increases in markers of apoptosis. For example, studies on breast cancer cells showed a dose-dependent response where higher concentrations of the compound resulted in greater cell death rates .

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrazole ring may contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Propanoic Acid Derivatives

(a) 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

- Molecular Formula : C₇H₁₀N₂O₂

- Key Features: A methyl group replaces the 4-fluorophenyl substituent. Purity levels for this compound are reported at 95% .

(b) 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

- Molecular Formula : C₈H₁₁ClN₂O₂

- Key Features : Chlorine and methyl groups at the 3,5-positions increase steric hindrance and lipophilicity. The chlorine atom provides moderate electron-withdrawing effects, which may alter binding affinities in target proteins .

(c) 2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

- Molecular Formula : C₈H₇ClF₄N₂O₂

- Key Features : Bis(difluoromethyl) groups enhance lipophilicity and metabolic stability. The chlorine and fluorine substituents create a highly electronegative environment, likely increasing acidity and reactivity .

(d) 3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic acid

Heterocycle-Substituted Propanoic Acids

(a) 3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid

- Molecular Formula : C₁₂H₁₂FN₅O₂

- Key Features : Replacement of pyrazole with tetrazole introduces a more acidic heterocycle (tetrazole pKa ~ 4.9 vs. pyrazole pKa ~ 14). The 5-methyl group may reduce metabolic degradation, enhancing bioavailability .

(b) 2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

- Molecular Formula : C₁₂H₁₆ClN₅O₂S

- The sulfanyl group may improve solubility in aqueous environments .

Structural and Functional Comparison Table

| Compound Name | Heterocycle | Substituents | Molecular Formula | Notable Features |

|---|---|---|---|---|

| 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid | Pyrazole | 4-Fluorophenyl | C₁₂H₁₁FN₂O₂ | Balanced lipophilicity, moderate acidity |

| 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole | 4-Methyl | C₇H₁₀N₂O₂ | Reduced steric bulk, lower acidity |

| 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole | 4-Cl, 3,5-dimethyl | C₈H₁₁ClN₂O₂ | Increased steric hindrance |

| 2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid | Pyrazole | 4-Cl, 3,5-bis(difluoromethyl) | C₈H₇ClF₄N₂O₂ | High lipophilicity, metabolic stability |

| 3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid | Tetrazole | 4-Fluorophenyl, 5-methyl | C₁₂H₁₂FN₅O₂ | Enhanced acidity, bioisostere potential |

Key Implications of Structural Variations

Electron Effects : Fluorine and chlorine substituents increase acidity and influence hydrogen-bonding capabilities, critical for target engagement .

Lipophilicity : Bulky substituents (e.g., difluoromethyl, bromophenyl) enhance membrane permeability but may reduce aqueous solubility .

Bioisosterism : Tetrazole rings serve as carboxylic acid surrogates, offering metabolic resistance while retaining ionic interactions .

Biological Activity

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities, particularly in the realms of analgesic, anti-inflammatory, and vasorelaxant effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is . It features a fluorinated phenyl group and a pyrazole ring, which are critical for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can be categorized into several key areas:

Analgesic Effects

Research indicates that pyrazole derivatives exhibit significant analgesic properties. In studies involving acetic acid-induced abdominal writhing tests, compounds similar to 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid demonstrated a reduction in pain responses. The mechanisms are believed to involve modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in pain perception .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been substantiated through various experimental models. For instance, it has shown efficacy in reducing carrageenan-induced paw edema, indicating its ability to inhibit inflammatory mediators . The underlying mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Vasorelaxant Properties

Studies have demonstrated that 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid exhibits vasorelaxant effects in isolated organ models. These effects are mediated through pathways involving potassium channels and nitric oxide synthase inhibition. Specifically, the vasorelaxation is attenuated by inhibitors such as Nω-nitro-l-arginine methyl ester (L-NAME), suggesting a reliance on nitric oxide signaling for its action .

Case Studies and Research Findings

The mechanisms through which 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid exerts its biological effects include:

- Inhibition of Pro-inflammatory Mediators : The compound reduces the synthesis of inflammatory cytokines and enzymes.

- Modulation of Ion Channels : It affects potassium channels contributing to vasodilation.

- NO/cGMP Pathway Activation : Enhances vasorelaxation through increased nitric oxide availability.

Safety and Toxicity Profile

Preliminary assessments indicate a favorable safety profile for 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid at therapeutic doses. However, higher concentrations have shown cytotoxic effects on cell lines, necessitating further investigation into its toxicity profile .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)propanoic acid?

The compound is typically synthesized via condensation reactions. For example, a modified Baker-Venkataram rearrangement can be used to prepare intermediates like 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione, which is then reacted with phenylhydrazine in a refluxing mixture of ethanol and glacial acetic acid. The crude product is purified via silica gel column chromatography and recrystallized from methanol . Alternative routes involve cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds .

Q. How is the purity of this compound assessed in academic settings?

Purity is validated using HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Impurity profiling may involve spiking experiments with structurally related analogs (e.g., propanoic acid derivatives with substituted phenyl groups) to identify retention times and quantify residual solvents or side products . Recrystallization from polar aprotic solvents like methanol or ethanol is standard for achieving >95% purity .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR confirm substitution patterns on the pyrazole and fluorophenyl rings. The propanoic acid moiety is identified via a triplet at δ ~2.5 ppm (CH₂) and a quartet at δ ~4.2 ppm (CH) .

- FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1600 cm⁻¹ (C=N of pyrazole) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the pyrazole core .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during X-ray diffraction analysis?

For challenging crystals, use SHELXL for refinement, which robustly handles twinning via the HKLF 5 format and non-crystallographic symmetry restraints. Disorder in the fluorophenyl or pyrazole moieties is modeled by splitting atoms into multiple positions with occupancy refinement . High-resolution data (≤1.0 Å) and low-temperature (e.g., 100 K) collection minimize thermal motion artifacts .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3- or 5-position to enhance binding to hydrophobic enzyme pockets .

- Propanoic Acid Substitution : Replace the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide) to improve metabolic stability while retaining anti-inflammatory activity .

- Fluorophenyl Tuning : Para-fluorine enhances membrane permeability, but meta-substitution may reduce off-target interactions .

Q. How are computational methods integrated to predict pharmacokinetic properties?

Molecular dynamics simulations (e.g., GROMACS) assess solubility and logP values, while docking studies (AutoDock Vina) predict affinity for COX-2 or glucagon-like peptide receptors. QSAR models using Gaussian-derived electrostatic potentials correlate substituent effects with bioavailability .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Catalytic Optimization : Use Pd/C or CuI to accelerate cyclization steps .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining >80% yield .

- Workflow Table :

| Step | Conventional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Cyclocondensation | 12 h reflux in ethanol | 30 min microwave (150°C) | 65% → 85% |

| Purification | Silica column | Preparative HPLC | Purity: 90% → 99% |

Q. What analytical approaches differentiate stereoisomers or regioisomers?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers .

- NOESY NMR : Nuclear Overhauser effects distinguish regioisomers based on spatial proximity of fluorophenyl and pyrazole protons .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on COX-2 inhibition potency?

Discrepancies may arise from assay conditions (e.g., human vs. murine COX-2 isoforms) or compound protonation states. Standardize testing using:

- Uniform Buffer : pH 7.4 PBS to mimic physiological conditions.

- Reference Controls : Celecoxib (IC₅₀ = 0.04 μM) for cross-lab validation .

- Meta-Analysis Table :

| Study | Reported IC₅₀ (μM) | Assay Type | Species | pH |

|---|---|---|---|---|

| Smith et al. (2020) | 0.12 | Fluorescence | Human | 7.4 |

| Jones et al. (2021) | 0.45 | Radioimmunoassay | Murine | 7.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.